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Compound of Interest

Compound Name:
4-(3-Nitrophenyl)-1,3-thiazol-

2(3H)-one

CAS No.: 856938-77-7

Cat. No.: B13945699

Get Quote

Executive Summary
The carbonyl stretching frequency of thiazol-2(3H)-one is a critical diagnostic marker for

confirming the integrity of the thiazole ring and its tautomeric state. Unlike simple ketones, this

carbonyl is embedded in a cyclic thio-urethane system conjugated with a C=C double bond.

Primary Diagnostic Peak:1660 – 1690 cm⁻¹ (Strong, Broad)

Key Differentiator: The frequency is significantly lower than its saturated analog (thiazolidin-

2-one) and its oxygen analog (oxazol-2(3H)-one) due to specific mesomeric effects involving

the sulfur atom and ring unsaturation.

The Spectroscopic Signature
The IR spectrum of thiazol-2(3H)-one is dominated by the lactam form in the solid state. The

following band assignments constitute the "fingerprint" for structural validation.

Core Vibrational Modes
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Vibration Mode
Frequency Range
(cm⁻¹)

Intensity Mechanistic Origin

C=O Stretch 1660 – 1690 Strong

Conjugated lactam

carbonyl. Lowered by

resonance with ring

C=C and N lone pair.

N-H Stretch 3100 – 3250 Medium/Broad

Lactam N-H, often

broadened by

intermolecular H-

bonding in solid state.

C=C Ring Stretch 1580 – 1610 Medium

C4=C5 double bond

stretching, coupled

with C-N vibrations.

C-S Stretch 680 – 720 Weak/Medium
Thioether-like linkage

within the ring.

Expert Insight: In solution (e.g., CHCl₃), the C=O band may shift to slightly higher frequencies

(1680–1700 cm⁻¹) as hydrogen bonding networks are disrupted, but it remains distinct from the

saturated analog.

Comparative Analysis: Analogs & Alternatives
To ensure accurate identification, one must distinguish the target molecule from its structural

analogs. The following table contrasts thiazol-2(3H)-one with its common "look-alikes."

Comparative IR Matrix
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Compound Structure Type
C=O Frequency
(cm⁻¹)

Electronic Driver

Thiazol-2(3H)-one
Unsaturated S-

Heterocycle
1660 – 1690

Resonance: The C=C

bond conjugates with

the N, increasing

electron density at the

carbonyl oxygen,

lowering

(force constant).

Thiazolidin-2-one
Saturated S-

Heterocycle
1690 – 1720

Induction vs.

Resonance: Lack of

ring C=C reduces

conjugation. The

carbonyl bond is

tighter (higher

frequency).

Oxazol-2(3H)-one
Unsaturated O-

Heterocycle
1740 – 1780

Electronegativity:

Oxygen (-I effect) is

stronger than Sulfur,

shortening the C=O

bond and significantly

raising the frequency.

Tautomerism: A Self-Validating System
Thiazol-2(3H)-one exists in equilibrium with its lactim tautomer (2-hydroxythiazole). IR

spectroscopy serves as a self-validating protocol to determine which form is dominant under

your experimental conditions.

Scenario A: Lactam Dominance (Target)

Observation: Strong peak at ~1670 cm⁻¹; N-H stretch present.

Conclusion: The sample is in the stable "one" form (typical for solid state/KBr).
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Scenario B: Lactim Dominance (Impurity/Solvent Effect)

Observation: C=O peak disappears or becomes very weak; appearance of broad O-H

stretch (~3400 cm⁻¹) and C=N stretch (~1630 cm⁻¹).

Conclusion: The sample has tautomerized to the "ol" form, often driven by high dilution in

non-polar solvents or gas phase.

Mechanism Visualization
The following diagram illustrates the tautomeric equilibrium and the resonance structures that

define the carbonyl frequency.

Lactam Form
(Thiazol-2(3H)-one)
C=O: ~1670 cm⁻¹

Resonance Hybrid
(Amide Character)

Single bond character increases Electron Delocalization 

Lactim Form
(2-Hydroxythiazole)
C=N: ~1630 cm⁻¹
O-H: ~3400 cm⁻¹

 Tautomeric Equilibrium
(Solvent Dependent) 

Click to download full resolution via product page

Caption: The lactam form is stabilized by resonance (center), lowering the C=O frequency.

Tautomerization (right) eliminates the carbonyl peak entirely.

Experimental Protocol: Synthesis &
Characterization
To generate a reference standard for this analysis, the following established protocol for 4-

substituted-thiazol-2(3H)-one (a common model) or the parent system is recommended.

Synthesis of Thiazol-2(3H)-one Derivatives (Hantzsch-
Type Cyclization)
Objective: Synthesize a pure sample to verify the C=O stretch.
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Reagents:

-Haloketone (e.g., Chloroacetone or Chloroacetaldehyde).

Potassium Thiocyanate (KSCN).

Solvent: Ethanol/Water (1:1).

Catalyst: Concentrated HCl (catalytic amounts).

Procedure:

Step 1: Dissolve KSCN (1.1 eq) in Ethanol/Water.

Step 2: Add

-Haloketone (1.0 eq) dropwise at 0°C.

Step 3: Reflux the mixture for 2–4 hours. The intermediate thiocyanoketone cyclizes under

acidic conditions (from in-situ HCl or added acid) to form the thiazol-2(3H)-one core.

Step 4: Cool to room temperature. The product often precipitates as a solid.

Step 5: Recrystallize from Ethanol.

IR Sample Preparation (KBr Pellet Method):

Why KBr? Solution IR (CHCl₃) can induce partial tautomerization or H-bond shifting. Solid-

state KBr ensures the molecule is locked in the dominant Lactam dimer form.

Ratio: Mix 1 mg of dry sample with 100 mg of dry KBr.

Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

Workflow Diagram
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Start: alpha-Haloketone + KSCN

Intermediate: Thiocyanoketone

 S_N2 Reaction 

Acid-Catalyzed Cyclization
(Reflux)

 N-Attack on Carbonyl 

Isolation: Filtration & Recrystallization

 Precipitation 

IR Analysis (KBr Pellet)
Target: 1660-1690 cm⁻¹

 Validation 

Click to download full resolution via product page

Caption: Step-by-step workflow from raw reagents to spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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